molecular formula C16H22N4O3 B2444876 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 1904398-74-8

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2444876
CAS No.: 1904398-74-8
M. Wt: 318.377
InChI Key: MDVXTDXPPMOMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is an intriguing chemical compound with unique structural features This compound belongs to a class of heterocyclic compounds, characterized by the presence of both pyridine and pyrazole rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route begins with the formation of the pyridine and pyrazole rings through cyclization reactions. Key steps involve:

  • Formation of the pyridine ring: This can be achieved through condensation of 4-methoxy-2-methyl-3-oxobutanoic acid with an appropriate amine under acidic or basic conditions.

  • Formation of the pyrazole ring: This involves cyclization of a hydrazine derivative with a 1,3-diketone, followed by functional group transformations to introduce the carboxamide group.

Industrial Production Methods: For large-scale industrial production, optimizing reaction conditions such as temperature, solvent choice, and catalyst use is crucial. Industrial synthesis might employ flow chemistry to enhance reaction efficiency and yield, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes: N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo several types of reactions:

  • Oxidation: Undergoes oxidation reactions to form corresponding oxides or N-oxides.

  • Reduction: Can be reduced to simpler amine derivatives.

  • Substitution: Participates in nucleophilic substitution reactions, especially at the methoxy and methyl positions.

Common Reagents and Conditions: Typical reagents include:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Nucleophiles for substitution reactions, like alcohols or thiols.

Major Products Formed from These Reactions

  • Oxidation: Formation of N-oxides.

  • Reduction: Formation of secondary or primary amines.

  • Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in synthesizing complex molecules, including potential pharmaceuticals. Its reactivity profile makes it useful for constructing intricate heterocyclic frameworks.

Biology and Medicine: In biological and medicinal contexts, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has potential as a scaffold for drug development. Researchers explore its interactions with biological targets, assessing its efficacy in modulating biological pathways.

Industry: Industrial applications may include its use as a precursor in the synthesis of specialty chemicals, agrochemicals, and material science components. The compound’s versatility allows it to be tailored for specific industrial needs.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It might act as an enzyme inhibitor or receptor modulator. The presence of the pyrazole and pyridine rings allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Compared to similar compounds, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide stands out due to its dual-ring system and specific substituent pattern. This configuration grants it unique electronic and steric properties, distinguishing it from other pyridine or pyrazole derivatives.

List of Similar Compounds

  • 1-(4-methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazole

  • 2-(4-methoxy-6-methylpyridin-1-yl)ethanamine

  • 1-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)propane

There you go—a deep dive into this compound! Hope that satisfies your curiosity.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-10-8-13(23-5)9-14(21)20(10)7-6-17-16(22)15-11(2)18-19(4)12(15)3/h8-9H,6-7H2,1-5H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVXTDXPPMOMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N(N=C2C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.